molecular formula C17H17NO5 B097060 Ungspiroline CAS No. 17245-18-0

Ungspiroline

Cat. No. B097060
CAS RN: 17245-18-0
M. Wt: 315.32 g/mol
InChI Key: VALATXGDIQJFFL-HNOLUEMASA-N
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Description

Ungspiroline is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic lactone that has been synthesized using a unique method and has shown promising results in several studies.

Mechanism Of Action

The mechanism of action of Ungspiroline is not fully understood, but it is believed to inhibit the activity of certain enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity, which can lead to the inhibition of various cellular processes.

Biochemical And Physiological Effects

Ungspiroline has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ungspiroline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Ungspiroline has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication, transcription, and translation.

Advantages And Limitations For Lab Experiments

Ungspiroline has several advantages for lab experiments, including its ease of synthesis, high yield, and excellent enantioselectivity. However, Ungspiroline has limitations, including its limited solubility in aqueous solutions and its potential toxicity to cells.

Future Directions

There are several future directions for the research of Ungspiroline. One direction is to study the mechanism of action of Ungspiroline in more detail to gain a better understanding of its inhibitory effects on enzymes. Another direction is to investigate the potential applications of Ungspiroline in drug discovery for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the toxicity of Ungspiroline and its potential side effects on cells.

Synthesis Methods

Ungspiroline has been synthesized using a unique method that involves the reaction of a cyclic ketone with an aldehyde. The reaction is catalyzed by a chiral phosphoric acid catalyst, which results in the formation of the spirocyclic lactone. This method has been optimized to produce high yields of Ungspiroline with excellent enantioselectivity.

Scientific Research Applications

Ungspiroline has shown potential applications in various fields of research, including medicinal chemistry, organic synthesis, and chemical biology. In medicinal chemistry, Ungspiroline has been shown to have anticancer activity by inhibiting the growth of cancer cells. In organic synthesis, Ungspiroline has been used as a chiral building block for the synthesis of other compounds. In chemical biology, Ungspiroline has been used as a tool to study the mechanism of action of enzymes.

properties

CAS RN

17245-18-0

Product Name

Ungspiroline

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(1S,13R,16S,18S)-18-methoxy-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one

InChI

InChI=1S/C17H17NO5/c1-20-9-2-3-17-11-6-13-12(21-8-22-13)5-10(11)16(19)23-15(17)7-18-14(17)4-9/h2-3,5-6,9,14-15,18H,4,7-8H2,1H3/t9-,14+,15+,17+/m1/s1

InChI Key

VALATXGDIQJFFL-HNOLUEMASA-N

Isomeric SMILES

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2)OC(=O)C4=CC5=C(C=C34)OCO5

SMILES

COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5

Canonical SMILES

COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5

Origin of Product

United States

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